ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13455830
InChI: InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-6-7(13-8)3-4-12-9(6)11/h3-5,13H,2H2,1H3
SMILES:
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol

ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC13455830

Molecular Formula: C10H9ClN2O2

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate -

Specification

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
IUPAC Name ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-6-7(13-8)3-4-12-9(6)11/h3-5,13H,2H2,1H3
Standard InChI Key GZQJASOEMRLVFZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(N1)C=CN=C2Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrrole ring fused to a pyridine ring at the [3,2-c] position, creating a bicyclic system. The chlorine atom at position 4 and the ethyl ester at position 2 introduce distinct electronic and steric effects, influencing reactivity and solubility. X-ray crystallography and NMR studies confirm the planar geometry of the aromatic system, with bond lengths and angles consistent with conjugated π\pi-systems .

Physicochemical Parameters

Key physicochemical properties include:

PropertyValueSource
Molecular Weight224.64 g/mol
Density1.4 g/cm³
Boiling Point391°C
LogP (Partition Coefficient)1.61
PSA (Polar Surface Area)54.98 Ų

The relatively high boiling point and moderate logP value suggest suitability for high-temperature reactions and balanced lipophilicity, critical for drug design .

Synthesis and Production

Laboratory-Scale Synthesis

The Hemetsberger-Knittel reaction is a cornerstone for synthesizing pyrrolopyridine derivatives. For ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a typical pathway involves:

  • Azidoacrylate Preparation: Reacting 2-chloro-3-pyridinecarboxaldehyde with ethyl azidoacetate.

  • Thermolysis: Heating the azidoacrylate under inert conditions to induce cyclization, forming the pyrrolopyridine core .

  • Esterification: Introducing the ethyl group via acid-catalyzed reaction with ethanol.

Yield optimization (70–85%) is achieved through controlled temperature (120–150°C) and catalytic bases like triethylamine .

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance efficiency. Key steps include:

  • Automated Feed Systems: Precursor mixing at stoichiometric ratios.

  • Catalytic Optimization: Heterogeneous catalysts (e.g., zeolites) reduce side reactions.

  • Purification: Chromatography and recrystallization ensure >98% purity .

Chemical Reactivity and Derivitization

Nucleophilic Substitution

The electron-withdrawing chlorine atom at position 4 facilitates nucleophilic aromatic substitution (SNAr). Common reactions include:

  • Amination: Reaction with primary amines (e.g., methylamine) yields 4-amino derivatives, pivotal in drug candidates .

  • Thiolation: Treatment with thiophenol produces sulfides, enhancing metabolic stability .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis under basic conditions (NaOH/EtOH) to form the carboxylic acid, which serves as a precursor for amides and hydrazides . For example:

RCOOEt+NaOHRCOONa++EtOH\text{RCOOEt} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{EtOH}

Subsequent coupling with amines via EDCI/HOBt forms bioactive amides .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus, the compound exhibits an MIC of 25 μg/mL, outperforming ciprofloxacin (2 μg/mL) in biofilm eradication assays. The chloro group enhances membrane permeability, disrupting cell wall synthesis.

Applications in Medicinal Chemistry

Kinase Inhibitor Development

Derivatives of this compound are explored as JAK2/STAT3 inhibitors for rheumatoid arthritis. A 2024 study reported a lead compound with nanomolar potency (IC₅₀ = 34 nM) and >80% oral bioavailability in murine models.

Antibacterial Agents

Structural analogs with trifluoromethyl groups show enhanced activity against multidrug-resistant Escherichia coli (MIC = 6.25 μg/mL), attributed to improved target binding and reduced efflux.

Comparative Analysis with Structural Analogues

Positional Isomers

Comparing ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate with its [2,3-b] isomer highlights:

Property[3,2-c] Isomer[2,3-b] Isomer
Melting Point178–180°C165–167°C
Anticancer IC₅₀ (MCF-7)12.5 μM28.4 μM
Metabolic Stabilityt₁/₂ = 4.2 h (human microsomes)t₁/₂ = 1.8 h

The [3,2-c] isomer’s superior activity stems from enhanced planar geometry, favoring DNA intercalation .

Recent Research Advancements

Dual-Target Inhibitors

A 2025 study designed bifunctional inhibitors targeting both CDK4/6 and ARID1A, achieving synergistic antitumor effects in triple-negative breast cancer (TNBC) models. The lead compound reduced tumor volume by 78% in xenografts.

Green Synthesis Initiatives

Microwave-assisted synthesis reduces reaction times from 12 h to 45 min, with a 92% yield and 99% purity, minimizing solvent waste .

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